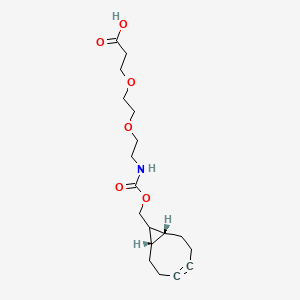

endo-BCN-PEG2-acid

Overview

Description

Endo-BCN-PEG2-acid is a PEG derivative containing a BCN group with a carboxylic acid in the terminal . The BCN group can react with azide-tagged biomolecules . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond .

Synthesis Analysis

The synthesis of endo-BCN-PEG2-acid involves the reaction of the BCN group with azide-tagged biomolecules . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond .Molecular Structure Analysis

The molecular formula of endo-BCN-PEG2-acid is C18H27NO6 . It has a molecular weight of 353.4 g/mol .Chemical Reactions Analysis

The BCN group in endo-BCN-PEG2-acid can react with azide-tagged biomolecules . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond .Physical And Chemical Properties Analysis

Endo-BCN-PEG2-acid is a PEG linker containing a BCN group and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media .Scientific Research Applications

Drug Delivery Systems

The hydrophilic PEG spacer in endo-BCN-PEG2-acid increases solubility in aqueous media , making it suitable for use in drug delivery systems. The increased solubility can improve the bioavailability of drugs, particularly those that are poorly soluble in water.

Bioconjugation

The BCN group in endo-BCN-PEG2-acid can react with azide-tagged biomolecules . This makes it useful in bioconjugation, a process that involves attaching two or more biomolecules together. This can be used in various fields, including drug delivery and biosensing.

Formation of Stable Amide Bonds

The terminal carboxylic acid in endo-BCN-PEG2-acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . This reaction is commonly used in peptide synthesis and protein conjugation.

Click Chemistry

The BCN group in endo-BCN-PEG2-acid can participate in click chemistry reactions . Click chemistry is a type of chemical reaction that generates substances quickly and reliably by joining small units together. This is widely used in medicinal chemistry and materials science.

Synthesis of PEGylated Compounds

endo-BCN-PEG2-acid can be used in the synthesis of PEGylated compounds . PEGylation is the process of attaching the polymer PEG to molecules and macrostructures, such as a drug, therapeutic protein, or vesicle, which can improve the safety and efficiency of many therapeutic agents.

Protein Labeling

endo-BCN-PEG2-acid can be used for protein labeling . The NHS ester group in this compound can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules.

Mechanism of Action

Target of Action

The primary targets of endo-BCN-PEG2-acid are azide-tagged biomolecules . The compound contains a BCN group that can react with these azide-tagged biomolecules .

Mode of Action

endo-BCN-PEG2-acid interacts with its targets through a process known as strain-promoted alkyne-azide cycloaddition (SPAAC) . This reaction involves the BCN group in the compound reacting with azide-tagged biomolecules . Additionally, the compound contains a terminal carboxylic acid that can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .

Biochemical Pathways

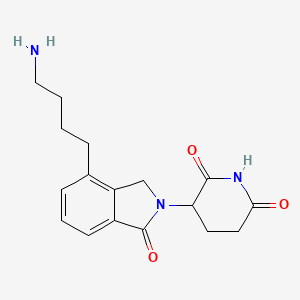

endo-BCN-PEG2-acid is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Pharmacokinetics

The hydrophilic PEG spacer in endo-BCN-PEG2-acid increases its solubility in aqueous media , which can impact its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of endo-BCN-PEG2-acid’s action is the formation of a stable amide bond with primary amine groups and the selective degradation of target proteins via the ubiquitin-proteasome system .

Action Environment

Environmental factors that could influence the action, efficacy, and stability of endo-BCN-PEG2-acid include the presence of azide-tagged biomolecules and primary amine groups, as well as the presence of activators such as EDC or HATU . The compound’s solubility in aqueous media could also be influenced by the pH and temperature of the environment.

properties

IUPAC Name |

3-[2-[2-[[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO6/c20-17(21)7-9-23-11-12-24-10-8-19-18(22)25-13-16-14-5-3-1-2-4-6-15(14)16/h14-16H,3-13H2,(H,19,22)(H,20,21)/t14-,15+,16? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAUAMLUNAMJRHF-XYPWUTKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C2COC(=O)NCCOCCOCCC(=O)O)CCC#C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCC(=O)O)CCC#C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

endo-BCN-PEG2-acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2,4-dichlorophenyl)-2-morpholin-4-yl-5-(2H-[1,2,4]triazol-3-yl)thiophene-3-carbonitrile](/img/structure/B607233.png)

![6-(3-(Pyrrolidin-1-yl)propoxy)-2-(4-(3-(pyrrolidin-1-yl)propoxy)phenyl)benzo[d]oxazole](/img/structure/B607246.png)

![N-[[1-[(4-chlorophenyl)methyl]triazol-4-yl]methyl]-N'-[2-[(7-chloroquinolin-4-yl)amino]ethyl]-N'-methylethane-1,2-diamine](/img/structure/B607250.png)